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molecular formula C14H22N2O2 B8622529 Tert-butyl 5-tert-butylpyridin-2-ylcarbamate

Tert-butyl 5-tert-butylpyridin-2-ylcarbamate

Cat. No. B8622529
M. Wt: 250.34 g/mol
InChI Key: AFLVTIOPCQCERY-UHFFFAOYSA-N
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Patent
US08859596B2

Procedure details

To a mixture of anhydrous CuCN (2.7 g, 30.4 mmol) in 100 mL of THF was added a solution of tert-butylmagnesium chloride (30.4 mL, 60.2 mmol, 2M solution in THF) under N2 at −78° C. After 20 minutes, tert-butyl 5-bromopyridin-2-ylcarbamate (2.1 g, 7.6 mmol, Aldrich) was added. The reaction mixture was stirred for 2 hours at −78° C. and then at room temperature for 12 hours. The mixture was quenched with saturated aqueous NH4OH and basified to pH 7 with 20% aqueous NaOH. The solid was filtered through a pad of Celite. The filtrate was extracted with ether and washed with water. The organic extract was dried over MgSO4 and concentrated. Purification by column chromatography (SiO2: 0-15% hexanes/ethyl acetate gradient) afforded 0.4 g of the title compound. MS (ESI+) m/z 251 (M+H)+.
Name
CuCN
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
tert-butylmagnesium chloride
Quantity
30.4 mL
Type
reactant
Reaction Step Two
Quantity
2.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Cu])#N.[C:4]([Mg]Cl)([CH3:7])([CH3:6])[CH3:5].Br[C:11]1[CH:12]=[CH:13][C:14]([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[N:15][CH:16]=1>C1COCC1>[C:4]([C:11]1[CH:12]=[CH:13][C:14]([NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[N:15][CH:16]=1)([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
CuCN
Quantity
2.7 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
tert-butylmagnesium chloride
Quantity
30.4 mL
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Step Three
Name
Quantity
2.1 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)NC(OC(C)(C)C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with saturated aqueous NH4OH and basified to pH 7 with 20% aqueous NaOH
FILTRATION
Type
FILTRATION
Details
The solid was filtered through a pad of Celite
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ether
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography (SiO2: 0-15% hexanes/ethyl acetate gradient)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)(C)(C)C=1C=CC(=NC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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